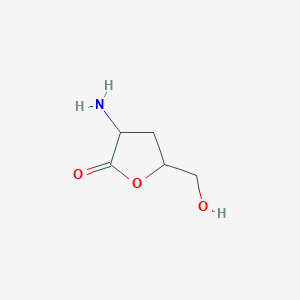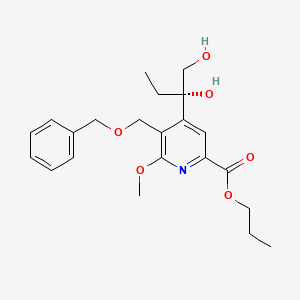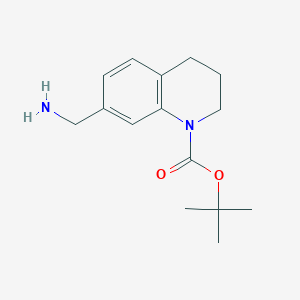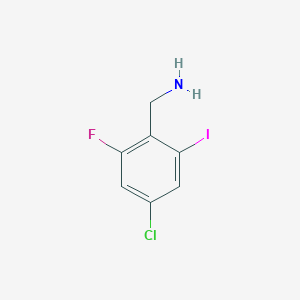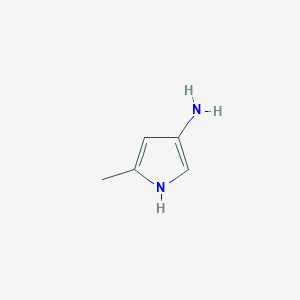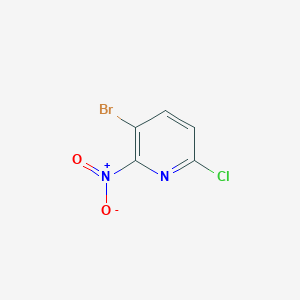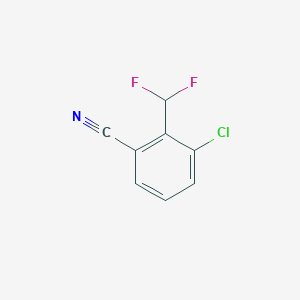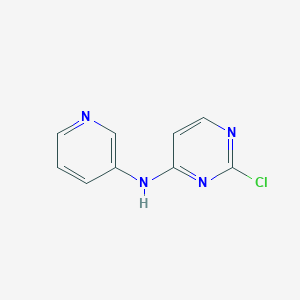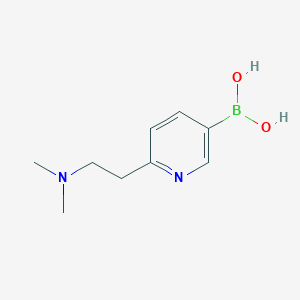
(6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with a dimethylaminoethyl group and a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For example, starting from 6-bromo-3-(2-(dimethylamino)ethyl)pyridine, a halogen-metal exchange can be performed using an organolithium reagent, followed by the addition of a boron source such as trimethyl borate or boronic acid pinacol ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and solvents is also optimized to ensure cost-effectiveness and environmental sustainability.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or borates. Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through esterification reactions with alcohols.
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology and Medicine:
Drug Development: Boronic acids are explored for their potential as enzyme inhibitors and in drug delivery systems.
Industry:
Mecanismo De Acción
The primary mechanism of action for (6-(2-(Dimethylamino)ethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The dimethylaminoethyl group can also participate in coordination with metal centers, influencing the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
3-Pyridinylboronic acid: Lacks the dimethylaminoethyl group, making it less versatile in certain synthetic applications.
2,6-Dimethoxy-3-pyridineboronic acid: Features methoxy groups instead of the dimethyl
Propiedades
Fórmula molecular |
C9H15BN2O2 |
|---|---|
Peso molecular |
194.04 g/mol |
Nombre IUPAC |
[6-[2-(dimethylamino)ethyl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H15BN2O2/c1-12(2)6-5-9-4-3-8(7-11-9)10(13)14/h3-4,7,13-14H,5-6H2,1-2H3 |
Clave InChI |
XJPLUWJFXGJPJY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=C1)CCN(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12972939.png)

![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B12972956.png)
